molecular formula C7H8BrN5 B1374238 5-[(4-bromo-1H-pyrazol-1-yl)methyl]-1-methyl-1H-1,2,4-triazole CAS No. 1464837-83-9

5-[(4-bromo-1H-pyrazol-1-yl)methyl]-1-methyl-1H-1,2,4-triazole

Cat. No. B1374238
CAS RN: 1464837-83-9
M. Wt: 242.08 g/mol
InChI Key: UQRBADZWAMVMIN-UHFFFAOYSA-N
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Description

“5-[(4-bromo-1H-pyrazol-1-yl)methyl]-1-methyl-1H-1,2,4-triazole” is a compound that contains a pyrazole and a triazole ring. Pyrazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . The presence of the pyrazole nucleus in different structures leads to diversified applications in different areas such as technology, medicine, and agriculture .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a pyrazole and a triazole ring. The pyrazole ring contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .

Scientific Research Applications

Synthesis and Biological Activity

  • Schiff bases of 4-amino-1,2,4-triazole derivatives containing pyrazole have been synthesized and demonstrated significant analgesic and antioxidant properties (Karrouchi et al., 2016).
  • N-Methyl-N-(phenylsulfonyl)benzohydrazonoyl chloride was used as an intermediate for the preparation of 1-methyl-3-phenyl-1H-1,2,4-triazoles and -pyrazoles (Ito et al., 1983).
  • Synthesis of N-R-2-(5-(5-methyl-1H-pyrazole-3-yl)-4-phenyl-4H-1,2,4-triazole-3-ylthio)acetamides revealed potential biologically active substances with a wide spectrum of action (Hotsulia & Fedotov, 2019).

Antimicrobial and Antifungal Properties

  • New 1,2,4-triazoles derivatives containing pyrazole and tetrazole rings synthesized and evaluated for anticancer and antibacterial activity (Khanage et al., 2011).
  • Pyrazole-1,2,4-triazole hybrids synthesized and evaluated for their antibacterial and anticancer activity, demonstrating potent cytotoxicity against certain cancer cell lines (Mallisetty et al., 2022).
  • Pyrazole-imidazole-triazole hybrids synthesized and showed excellent antimicrobial potency, particularly against A. niger (Punia et al., 2021).

Chemical Properties and Potential Uses

  • Investigation into the electron-releasing power of singly bound nitrogen atoms in compounds such as 5-bromo-1-methyl-1,2,4-triazole provides insights into their reactivity and potential applications in chemistry (Barlin, 1967).

Future Directions

The future directions for the study of “5-[(4-bromo-1H-pyrazol-1-yl)methyl]-1-methyl-1H-1,2,4-triazole” could involve further exploration of its synthesis methods, chemical reactions, and pharmacological properties. Given the wide range of activities exhibited by pyrazole derivatives, this compound could potentially be a valuable target for future research .

Biochemical Analysis

Biochemical Properties

5-[(4-bromo-1H-pyrazol-1-yl)methyl]-1-methyl-1H-1,2,4-triazole plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including cytochrome P450 enzymes, which are crucial for drug metabolism. The compound’s bromine atom enhances its binding affinity to these enzymes, facilitating its role as an inhibitor or activator in biochemical pathways . Additionally, it interacts with proteins involved in signal transduction, such as kinases, by forming hydrogen bonds and hydrophobic interactions .

Cellular Effects

This compound influences various cellular processes. It has been observed to modulate cell signaling pathways, particularly those involving MAPK and PI3K/Akt pathways, which are critical for cell growth and survival . The compound also affects gene expression by interacting with transcription factors, leading to altered cellular metabolism and function. In cancer cells, it has shown potential in inhibiting proliferation and inducing apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound binds to the active sites of enzymes, either inhibiting or activating their functions. For instance, it inhibits cytochrome P450 enzymes by forming a stable complex, preventing the metabolism of certain substrates . Additionally, it can activate kinases by binding to their allosteric sites, enhancing their catalytic activity . These interactions lead to changes in gene expression and cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature . Long-term studies have shown that prolonged exposure to the compound can lead to sustained inhibition of enzyme activity and persistent changes in cellular function . These effects are crucial for understanding its potential therapeutic applications and toxicity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively modulates enzyme activity and cell signaling pathways . At higher doses, it can cause adverse effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of dosage optimization for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound’s metabolism is crucial for its pharmacokinetics and pharmacodynamics.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . It interacts with transporters and binding proteins, which facilitate its localization and accumulation in specific cellular compartments. These interactions are essential for its biological activity and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . The compound is predominantly localized in the cytoplasm and nucleus, where it exerts its effects on enzyme activity and gene expression. Its localization is critical for its function and efficacy in biochemical and therapeutic applications.

properties

IUPAC Name

5-[(4-bromopyrazol-1-yl)methyl]-1-methyl-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrN5/c1-12-7(9-5-11-12)4-13-3-6(8)2-10-13/h2-3,5H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQRBADZWAMVMIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC=N1)CN2C=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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